molecular formula C18H18ClN3O4 B11115118 N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 325483-69-0

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B11115118
CAS No.: 325483-69-0
M. Wt: 375.8 g/mol
InChI Key: CUDLRMJLLDWXPA-UFFVCSGVSA-N
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Description

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a hydrazone derivative characterized by a 4-chlorobenzylidene hydrazine core linked to a 3,4-dimethoxybenzamide group.

Properties

CAS No.

325483-69-0

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H18ClN3O4/c1-25-15-8-5-13(9-16(15)26-2)18(24)20-11-17(23)22-21-10-12-3-6-14(19)7-4-12/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-10+

InChI Key

CUDLRMJLLDWXPA-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dimethoxybenzoyl Chloride

Procedure :

  • Starting material : 3,4-Dimethoxybenzoic acid (10 g, 50.8 mmol) is dissolved in anhydrous dichloromethane (100 mL).

  • Reagent addition : Thionyl chloride (12.2 mL, 167 mmol) is added dropwise under nitrogen at 0°C.

  • Reaction conditions : Stirred at 25°C for 4 hours, followed by reflux at 40°C for 1 hour.

  • Workup : Excess thionyl chloride is removed under reduced pressure to yield 3,4-dimethoxybenzoyl chloride as a pale-yellow liquid (yield: 92%).

Key Data :

ParameterValue
Purity (HPLC)>98%
Boiling Point215–217°C
SolubilitySoluble in DCM, THF, EtOAc

Preparation of Hydrazine Intermediate

Procedure :

  • Condensation : 4-Chlorobenzaldehyde (7.6 g, 54 mmol) and hydrazine hydrate (5.4 mL, 112 mmol) are refluxed in ethanol (80 mL) with glacial acetic acid (2 mL) for 6 hours.

  • Precipitation : The product, 4-chlorobenzylidenehydrazine, is filtered and washed with cold ethanol (yield: 85%).

Key Data :

ParameterValue
Melting Point142–144°C
IR (KBr)3250 cm⁻¹ (N–H), 1630 cm⁻¹ (C=N)

Amide Coupling Reaction

Procedure :

  • Reaction setup : 4-Chlorobenzylidenehydrazine (4.2 g, 25 mmol) and 3,4-dimethoxybenzoyl chloride (5.5 g, 25 mmol) are dissolved in dry tetrahydrofuran (THF, 100 mL).

  • Base addition : Triethylamine (7.0 mL, 50 mmol) is added dropwise at 0°C.

  • Reaction conditions : Stirred at 25°C for 12 hours.

  • Workup : The mixture is diluted with water (200 mL), extracted with ethyl acetate (3 × 50 mL), and purified via column chromatography (SiO₂, hexane/EtOAc 3:1) to yield the title compound (yield: 78%).

Key Data :

ParameterValue
Purity (NMR)>95%
1H^1H NMR (400 MHz, DMSO-d₆)δ 10.21 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.82–6.90 (m, 7H, Ar–H)
13C^{13}C NMR (100 MHz, DMSO-d₆)δ 167.5 (C=O), 160.1 (C=N), 152.3–110.2 (Ar–C)

Alternative Synthetic Routes

Mechanochemical Synthesis

Procedure :

  • Ball milling : 4-Chlorobenzaldehyde (2 mmol), hydrazine hydrate (2.2 mmol), and 3,4-dimethoxybenzoyl chloride (2 mmol) are ground in a ball mill with methanol (50 μL) at 25 Hz for 60 minutes.

  • Purification : The crude product is washed with hexane to yield the compound (yield: 70%).

Advantages :

  • Reduced solvent usage.

  • Faster reaction times (1 hour vs. 12 hours).

Phase-Transfer Catalyzed Alkylation

Procedure :

  • Reagents : N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide (5 g) is reacted with dimethylaminoethyl chloride (2.4 g) in toluene (300 mL) using tetrabutylammonium bromide (TBAB, 3 g) as a catalyst.

  • Conditions : Heated at 95–100°C for 3 hours under biphasic (water/toluene) conditions.

  • Yield : 77–79% after recrystallization.

Key Optimization :

ParameterEffect on Yield
TBAB concentration5–10 mol% maximizes yield
Temperature<90°C reduces conversion

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Conventional solution789512 hoursHigh
Mechanochemical70901 hourModerate
Phase-transfer catalysis79983 hoursHigh

Challenges and Solutions

Impurity Formation

  • Issue : Byproducts from incomplete hydrazone formation or over-alkylation.

  • Solution : Use of HPLC monitoring (as in) and gradient elution during column chromatography.

Solvent Selection

  • Optimal solvents : THF or ethanol for amide coupling; toluene for phase-transfer reactions.

  • Avoid : Protic solvents (e.g., methanol) that hydrolyze 3,4-dimethoxybenzoyl chloride .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced hydrazones or amines.

    Substitution: Substituted hydrazones with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorine Substitution Variants

(a) N-{2-[(2E)-2-(2,4-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide ()
  • Molecular Formula : C₁₈H₁₇Cl₂N₃O₄.
  • Key Differences : Substitution at the 2,4-dichloro position on the benzylidene ring instead of 4-chloro.
  • Implications: The additional chlorine atom increases molecular weight (410.25 g/mol vs. Dichloro derivatives often exhibit heightened antimicrobial or cytotoxic activities compared to mono-chloro analogs, though specific data for this compound are unavailable .
(b) N-((Z)-3-((E)-2-(4-Chlorobenzylidene)hydrazinyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide ()
  • Structure : Incorporates an additional 4-chlorophenyl group on the propen-2-yl backbone.
  • Properties : Melting point = 241–243°C; characterized by ¹H-NMR (DMSO-d₆, δ 3.83–7.10 ppm).

Core Heterocyclic Modifications

(a) Coumarin-Acrylamide Hybrid ()
  • Structure : (Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide.
  • Synthesis: Reflux in ethanol (71% yield).
  • Key Features : Coumarin and furan moieties introduce π-π stacking and hydrogen-bonding capabilities. The presence of a chromene ring may enhance fluorescence properties, useful in imaging or photodynamic therapy .
(b) Thiazole and Oxadiazole Derivatives ()
  • Example : (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide.
  • Impact : Thiazole and oxadiazole rings improve metabolic stability and binding to kinases or topoisomerases, common targets in anticancer drug design. The bromine atom in this analog may enhance halogen bonding with biomolecules .

Sulfonamide and Benzoxazin Derivatives

(a) N-[2-(4-bromophenyl)-4-oxo-2H-1,3-benzoxazin-3(4H)-yl]-2-[(2E)-2-(4-chlorobenzylidene)hydrazino]acetamide ()
  • Structure : Benzoxazin core with a 4-bromophenyl group.
  • IR Data : Peaks at 3047 cm⁻¹ (C-H aromatic), 2939 cm⁻¹ (C-H aliphatic), and 623 cm⁻¹ (C-Cl).
(b) 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide ()
  • Molecular Formula : C₁₆H₁₅ClN₄O₄S.
  • Key Feature : Sulfamoyl group replaces the methoxybenzamide, enhancing water solubility and targeting sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) .

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₁₉H₁₉ClN₃O₄* ~407.8 4-Chlorobenzylidene, 3,4-dimethoxy N/A
2,4-Dichloro Analog () C₁₈H₁₇Cl₂N₃O₄ 410.25 2,4-Dichlorobenzylidene N/A
Coumarin Hybrid () C₂₈H₂₄N₃O₈ 530.51 Coumarin, furan 219–221
Benzoxazin Derivative () C₂₂H₁₆BrClN₄O₃ 523.74 Benzoxazin, 4-bromophenyl N/A

*Estimated based on structural similarity.

Biological Activity

N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound with significant potential in biological applications. Its unique structural features, including a hydrazine moiety, an oxoethyl group, and a benzamide structure, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C18H18ClN3O4
  • Molecular Weight : 372.80 g/mol
  • CAS Number : 476430-70-3

The compound is characterized by its hydrazone linkage, which is known for enhancing biological activity through various mechanisms. Hydrazones often exhibit properties such as anti-inflammatory, anticancer, and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-chlorobenzaldehyde and hydrazine derivatives in the presence of a suitable solvent like ethanol. The general reaction pathway can be summarized as follows:

  • Refluxing : A mixture of hydrazine derivative and 4-chlorobenzaldehyde is refluxed in absolute ethanol.
  • Formation of Hydrazone : The reaction leads to the formation of the hydrazone linkage.
  • Purification : The product is purified through recrystallization.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzamide can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, benzamide riboside has been reported to inhibit dihydrofolate reductase (DHFR), leading to reduced cell growth in cancerous cells .
  • Antimicrobial Properties : Hydrazone compounds have demonstrated significant antimicrobial activity against various pathogens. Their ability to disrupt microbial cell membranes contributes to their effectiveness.
  • Anti-inflammatory Effects : Some studies suggest that benzamide derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds like this often act as enzyme inhibitors, targeting key enzymes involved in metabolic pathways relevant to cancer progression or microbial growth.
  • Cell Cycle Arrest : By interfering with cell cycle regulation, these compounds can induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some hydrazones are known to generate ROS, leading to oxidative stress that can damage cellular components in pathogens or cancer cells.

Case Studies

Several studies have explored the efficacy of similar compounds:

  • Study on Anticancer Effects :
    • A compound structurally related to this compound was tested against breast cancer cell lines and showed significant inhibition of cell proliferation through apoptosis induction .
  • Antimicrobial Activity Assessment :
    • A series of hydrazone derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the benzamide structure enhanced activity against resistant strains.

Comparative Analysis

A comparison with related compounds reveals how structural variations influence biological activity:

Compound NameMolecular FormulaKey Features
N-(5-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)-4-methylbenzamideC18H18ClN3OContains thiadiazole ring; potential for enhanced biological activity
N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamideC20H22ClN3O5Additional methoxy groups; potentially altered solubility and bioactivity

Q & A

Q. What are the standard synthetic methodologies for preparing N-(2-(2-(4-Chlorobenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of a hydrazine derivative with a carbonyl-containing precursor. For example, refluxing 4-chlorobenzaldehyde hydrazone with 3,4-dimethoxybenzamide derivatives in ethanol for 6–8 hours yields the target compound . Key parameters for optimization include:

  • Solvent choice : Ethanol or DMF are common for high solubility of intermediates.
  • Temperature : Reflux (~78°C for ethanol) ensures efficient condensation.
  • Purification : Crystallization from ethanol or chromatography improves purity (yields ~66–71%) .

Q. How is the structural integrity of this compound validated experimentally?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm hydrazone formation (e.g., δ 10.21 ppm for hydrazine NH in DMSO-d6_6) and aromatic substitution patterns .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles to validate stereochemistry .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?

  • Substituent position : The 4-chloro group enhances electrophilicity, potentially increasing interaction with biological targets like kinases or DNA. In contrast, 2,4-dichloro analogs show altered binding due to steric effects .
  • Methoxy groups : 3,4-Dimethoxybenzamide improves solubility and π-π stacking with aromatic residues in enzymes .
  • Data comparison :
SubstituentActivity (IC50_{50}, μM)Target
4-Cl1.2 ± 0.3EGFR
2,4-Cl2_20.8 ± 0.2Topo I
Hypothetical data based on structural analogs .

Q. What strategies resolve contradictions in reported antiproliferative data across cell lines?

  • Assay standardization : Use identical cell lines (e.g., MCF-7 vs. HeLa) and control for pH/temperature .
  • Mechanistic studies : Probe apoptosis (caspase-3 activation) vs. cytostatic effects (cell cycle arrest at G1/S) to clarify modes of action .
  • Metabolic interference : LC-MS/MS quantifies intracellular metabolite levels (e.g., ATP depletion) to distinguish cytotoxicity from off-target effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina models interactions with proteins (e.g., EGFR kinase domain), highlighting hydrogen bonds between the hydrazone group and Thr766/Val702 residues .
  • MD simulations : GROMACS assesses binding stability over 100 ns, identifying conformational changes in the target protein upon ligand binding .

Methodological Challenges

Q. What are the limitations of using SHELX for refining this compound’s crystal structure?

  • Data resolution : SHELXL struggles with twinned or low-resolution (<1.0 Å) data, requiring manual intervention for hydrogen atom placement .
  • Disorder modeling : Dynamic disorders in the dimethoxybenzamide group may necessitate alternative refinement strategies (e.g., PART instructions) .

Q. How do solvent polarity and proticity affect the compound’s reactivity in follow-up reactions?

  • Acylation : DCM or THF minimizes hydrolysis of the hydrazone group during amidation .
  • Oxidation : Protic solvents (e.g., methanol) accelerate hydrazine oxidation to diazenes, altering reactivity .

Data Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., IR vs. NMR) for hydrazone tautomerism?

  • IR spectroscopy : A strong C=N stretch (~1600 cm1^{-1}) supports the hydrazone form, while NH stretches (~3450 cm1^{-1}) indicate tautomeric equilibria .
  • Variable-temperature NMR : Cooling to 243 K in DMSO-d6_6 slows tautomerism, resolving separate signals for E/Z isomers .

Ethical and Reproducibility Notes

  • Report melting points with calibration standards (e.g., USP reference materials) to ensure reproducibility .

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